Tert-butyl N-[(1-hydroxycyclobutyl)methyl]carbamate
Description
Tert-butyl N-[(1-hydroxycyclobutyl)methyl]carbamate is an organic compound with the chemical formula C10H19NO3 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a tert-butyl group and a hydroxycyclobutylmethyl group
Properties
IUPAC Name |
tert-butyl N-[(1-hydroxycyclobutyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)11-7-10(13)5-4-6-10/h13H,4-7H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMULNDZZRJNQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1436095-50-9 | |
| Record name | tert-butyl N-[(1-hydroxycyclobutyl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Scheme
Optimization Parameters
- Molar Ratios :
- Solvent : Anhydrous ethyl acetate (8–10 vol. relative to amine).
- Yield : 90–93% under optimal conditions.
Nucleophilic Substitution Under Phase-Transfer Conditions
The Ambeed synthesis of tert-butyl (cis-3-hydroxycyclobutyl)carbamate demonstrates the utility of cesium carbonate in facilitating nucleophilic substitutions, which could be adapted for introducing the Boc group.
Adapted Protocol
- Substrate : 1-(Bromomethyl)cyclobutanol.
- Reagents : Boc-protected amine, cesium carbonate, acetonitrile.
- Conditions : Stir at 20°C for 12–24 hours.
Data from Analogous Reactions
| Substrate | Reagent | Base | Solvent | Yield | Source |
|---|---|---|---|---|---|
| 3-Bromo-6-chloropyridin-2-yl | tert-Butyl ((1S,3S)-3-hydroxycyclobutyl)carbamate | Cs2CO3 | Acetonitrile | 56% |
Mitsunobu Reaction for Hydroxymethyl Group Functionalization
The Mitsunobu reaction, effective in forming ethers from alcohols, could be repurposed to install the Boc-protected amine adjacent to the cyclobutanol group.
Reaction Parameters
- Reagents : DIAD (diisopropyl azodicarboxylate), triphenylphosphine.
- Solvent : Tetrahydrofuran (THF).
- Temperature : 0°C to room temperature.
Example Protocol
- Substrate : 1-Hydroxycyclobutane methanol.
- Coupling Partner : Boc-protected amine.
- Outcome : 73% yield after silica gel purification.
Protection-Deprotection Strategies
Boc Protection of Primary Amines
- Reagent : Di-tert-butyl dicarbonate (Boc anhydride).
- Base : Triethylamine or DMAP.
- Solvent : Dichloromethane or THF.
Challenges in Cyclobutane Functionalization
- Ring Strain : Cyclobutane’s 90° bond angles increase reactivity but risk side reactions.
- Stereochemical Control : Cis/trans isomerism in substituted cyclobutanes necessitates chiral auxiliaries or catalysts.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(1-hydroxycyclobutyl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides or halides can be used under basic conditions.
Major Products Formed
Oxidation: The major product would be a carbonyl derivative of the original compound.
Reduction: The major product would be an amine derivative.
Substitution: The major products would depend on the nucleophile used, resulting in various substituted carbamates.
Scientific Research Applications
Scientific Research Applications
Tert-butyl N-[(1-hydroxycyclobutyl)methyl]carbamate serves as a versatile intermediate in various research fields, particularly in medicinal chemistry. Its unique structure and functional groups facilitate multiple applications:
Pharmaceutical Intermediates
This compound is primarily utilized in the synthesis of pharmaceutical intermediates. Its carbamate functional group allows for modifications that can enhance biological activity. The stability of the compound under varying conditions (pH and temperature) is crucial for its reactivity profile, making it suitable for complex organic syntheses.
Enzyme Inhibition Studies
Research indicates that compounds with a carbamate moiety can interact with biological systems by forming covalent bonds with nucleophilic sites on enzymes or proteins. This interaction can lead to enzyme inhibition, making it a subject of interest in pharmacological studies. For instance, similar compounds have demonstrated potential as inhibitors for cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle and are often targeted in cancer therapies .
Neuropharmacological Applications
The structural characteristics of this compound suggest potential applications in treating neurodegenerative diseases. Its ability to interact with neurotransmitter receptors positions it as a candidate for further exploration in neuropharmacology .
Case Study 1: Cyclin-Dependent Kinase Inhibition
Research on structurally related carbamates has shown promising results as inhibitors of CDKs. Modifications to the cyclobutane structure can enhance binding affinity, suggesting that this compound may also exhibit similar properties.
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| Tert-butyl N-(4-fluorophenyl)carbamate | Enhanced lipophilicity; potential enzyme inhibition | Incorporates a fluorine atom |
| Tert-butyl N-[(1R,2S)-2-amino-4-methylpentyl]carbamate | Inhibition of cyclin-dependent kinases | Similar structure; potential anticancer properties |
Case Study 2: Enzyme Modulation
The interactions of this compound with enzymes have been studied to understand its mechanism of action better. The hydroxymethyl group can influence enzyme binding and activity, suggesting its use as an enzyme modulator in metabolic pathways .
Case Study 3: Neuropharmacological Effects
Compounds with similar structural motifs have been investigated for their effects on neurological processes. The potential for interaction with neurotransmitter receptors indicates that this compound could be explored further for therapeutic applications in neurodegenerative disorders .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1-hydroxycyclobutyl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The hydroxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. The overall effect depends on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-hydroxycarbamate: Similar in structure but lacks the hydroxycyclobutylmethyl group.
N-Boc-hydroxylamine: Contains a similar carbamate group but with different substituents.
Tert-butyl carbamate: A simpler carbamate derivative without the hydroxycyclobutylmethyl group
Uniqueness
Tert-butyl N-[(1-hydroxycyclobutyl)methyl]carbamate is unique due to its combination of a hydroxycyclobutylmethyl group and a tert-butyl carbamate group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Biological Activity
Tert-butyl N-[(1-hydroxycyclobutyl)methyl]carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 201.26 g/mol. The structure features a tert-butyl group attached to a carbamate moiety, linked to a hydroxymethylcyclobutyl group, which may influence its biological activity through stereochemical interactions (source: ).
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including phase-transfer catalysis. A common method includes reacting tert-butyl carbamate with a hydroxymethyl derivative under basic conditions, yielding high purities (upwards of 95%) under optimized conditions (source: ).
The biological activity of this compound is primarily attributed to its interactions with various biological targets, such as enzymes and receptors. The presence of the carbamate functional group may allow it to act as an enzyme inhibitor or modulator, potentially affecting pathways involved in neurological disorders (source: ).
Neuroprotective Effects
Recent studies have indicated that compounds structurally related to this compound exhibit neuroprotective properties. For instance, a related compound demonstrated moderate protective effects against amyloid beta-induced toxicity in astrocytes. In vitro studies showed that treatment with the compound improved cell viability in the presence of amyloid beta peptide (Aβ) by reducing oxidative stress markers such as TNF-α and malondialdehyde (MDA) levels (source: ).
| Study | Model | Effect | Outcome |
|---|---|---|---|
| In vitro study | Astrocytes treated with Aβ | Increased cell viability | 62.98% viability with treatment vs. 43.78% without |
| In vivo study | Scopolamine-induced oxidative stress in rats | Reduced MDA levels | No significant difference compared to galantamine |
Antioxidant Activity
The compound's ability to mitigate oxidative stress suggests potential applications in treating neurodegenerative diseases where oxidative damage is a contributing factor. The reduction of free radicals and inflammatory cytokines indicates a promising therapeutic profile for conditions such as Alzheimer's disease (source: ).
Case Studies
Case Study 1: Neuroprotection Against Aβ Toxicity
In an experimental setup, astrocytes exposed to Aβ exhibited significant cell death. However, co-treatment with this compound resulted in improved cell survival rates, highlighting its protective role against neurotoxic agents.
Case Study 2: In Vivo Efficacy
In a scopolamine model used for studying cognitive decline, the compound demonstrated some efficacy in reducing oxidative stress markers but did not outperform established treatments like galantamine. This suggests that while the compound has potential, further optimization may be necessary for enhanced bioavailability and efficacy in vivo (source: ).
Future Directions
Research into this compound continues to explore its full range of biological activities. Ongoing studies are focused on optimizing its pharmacokinetic properties and evaluating its effects in various disease models.
Q & A
Basic: What are the common synthetic routes for Tert-butyl N-[(1-hydroxycyclobutyl)methyl]carbamate?
Answer:
The synthesis typically involves a multi-step process utilizing tert-butyl carbamate as a starting material. Key steps include:
- Amine Protection : Reaction of the primary amine group with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate linkage .
- Cyclobutane Functionalization : Introduction of the hydroxycyclobutyl moiety via ring-opening or hydroxylation reactions. For example, epoxide intermediates may be hydrolyzed under acidic or basic conditions to yield the hydroxy group .
- Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used due to their compatibility with carbamate-forming reactions .
Example Protocol:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Tert-butyl chloroformate, Triethylamine, DCM, 0–25°C | Amine protection |
| 2 | 1-hydroxycyclobutylmethyl bromide, NaHCO₃, RT | Alkylation |
| 3 | Purification via column chromatography (silica gel, EtOAc/hexane) | Isolation |
Basic: How is this compound employed as a protecting group in peptide synthesis?
Answer:
The tert-butyl carbamate (Boc) group is widely used to protect amines during solid-phase peptide synthesis (SPPS). Its utility stems from:
- Stability : Resists cleavage under basic and nucleophilic conditions, allowing selective deprotection with trifluoroacetic acid (TFA) .
- Orthogonality : Compatible with Fmoc/t-Bu strategies, enabling sequential deprotection in multi-step syntheses .
- Application Example : In SPPS, the Boc group is introduced via reaction with tert-butyl dicarbonate, followed by acidic removal after chain elongation .
Advanced: How can reaction conditions be optimized for introducing the tert-butyl carbamate group?
Answer:
Optimization involves systematic variation of:
- Base Selection : Triethylamine vs. DMAP (4-dimethylaminopyridine) to enhance reaction efficiency. DMAP may accelerate carbamate formation in sterically hindered systems .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions like hydrolysis, while room temperature (RT) is sufficient for most cases .
- Solvent Polarity : Polar aprotic solvents (e.g., THF) improve solubility of intermediates, whereas DCM offers better control over exothermic reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
